3-Ethenyl-5-(methoxymethoxy)-7-pentyl-2H-1-benzopyran-2-one
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Overview
Description
3-Ethenyl-5-(methoxymethoxy)-7-pentyl-2H-1-benzopyran-2-one is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-Ethenyl-5-(methoxymethoxy)-7-pentyl-2H-1-benzopyran-2-one involves several steps. One common synthetic route includes the alkylation of a benzopyran derivative with a suitable alkylating agent under controlled conditions. The reaction conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-Ethenyl-5-(methoxymethoxy)-7-pentyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the methoxymethoxy group, leading to the formation of different derivatives.
Scientific Research Applications
3-Ethenyl-5-(methoxymethoxy)-7-pentyl-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have shown its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Ethenyl-5-(methoxymethoxy)-7-pentyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating key signaling pathways.
Comparison with Similar Compounds
3-Ethenyl-5-(methoxymethoxy)-7-pentyl-2H-1-benzopyran-2-one can be compared with other benzopyran derivatives such as:
Coumarin: Known for its anticoagulant properties.
Flavonoids: Widely studied for their antioxidant and anti-inflammatory activities.
Chromones: Investigated for their potential in treating allergic reactions and asthma.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
137060-13-0 |
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Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-ethenyl-5-(methoxymethoxy)-7-pentylchromen-2-one |
InChI |
InChI=1S/C18H22O4/c1-4-6-7-8-13-9-16(21-12-20-3)15-11-14(5-2)18(19)22-17(15)10-13/h5,9-11H,2,4,6-8,12H2,1,3H3 |
InChI Key |
KZMYNXGWCBYXPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C(C=C(C(=O)O2)C=C)C(=C1)OCOC |
Origin of Product |
United States |
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